ethyl 5-phenyl-1H-pyrazole-1-acetate
CAS No.:
Cat. No.: VC13993244
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | ethyl 2-(5-phenylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
| Standard InChI Key | OKHYNAJYGHUECC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Ethyl 5-phenyl-1H-pyrazole-1-acetate has the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. The compound features:
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A pyrazole core with nitrogen atoms at positions 1 and 2.
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A phenyl substituent at position 5.
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An ethyl acetate group at position 1.
Key physicochemical properties inferred from structurally related pyrazole derivatives include:
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Melting Point: Estimated between 90–110°C, based on analogous compounds like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (melting point: 99°C).
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the ester and aromatic groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert gas.
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate can be inferred from methods used for analogous pyrazole esters. A plausible route involves:
Step 1: Formation of the Pyrazole Core
Cyclocondensation of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux, yielding a 1,5-diarylpyrazole intermediate .
Step 2: Esterification at Position 1
Reaction of the pyrazole intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .
Optimization Strategies:
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Catalyst Use: Acetic acid enhances cyclization efficiency (yield: ~60%) .
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Solvent Selection: Ethanol or DMF improves reaction homogeneity .
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Purification: Column chromatography or recrystallization ensures >95% purity .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclocondensation | 58–70 | 90 | Ethanol, reflux, 12 h |
| Esterification | 65–80 | 95 | K₂CO₃, DMF, 80°C, 6 h |
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
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Gastrointestinal Absorption: High permeability predicted via the Caco-2 cell model, similar to analogues with logP values of 2.5–3.5.
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Metabolism: Hepatic oxidation via CYP3A4, generating hydroxylated metabolites .
Toxicity Considerations
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Acute Toxicity: LD₅₀ values for related pyrazoles exceed 500 mg/kg in rodent studies .
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Genotoxicity: No mutagenic activity observed in Ames tests for structurally similar compounds .
Comparative Analysis with Analogues
Structural Modifications and Activity
Key Trend: Electron-withdrawing groups enhance antimicrobial potency, while alkylamide side chains improve cardiovascular activity .
Future Directions and Challenges
Research Gaps
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Synthesis Optimization: Scalable methods for industrial production remain unexplored.
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Targeted Biological Testing: Direct evaluation against cancer cell lines and ion channels is needed.
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